molecular formula C22H20N4O4 B11499975 N-(3,5-dimethoxybenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-(3,5-dimethoxybenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11499975
M. Wt: 404.4 g/mol
InChI Key: INPPVQCMAKCOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves a multi-step process. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the pyrrole moiety: This step involves the reaction of the oxadiazole intermediate with a pyrrole derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Attachment of the dimethoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the oxadiazole-pyrrole intermediate reacts with a dimethoxybenzyl halide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other oxadiazole derivatives, such as:

    2,5-Diphenyl-1,3,4-oxadiazole: Known for its use in organic light-emitting diodes (OLEDs) due to its photophysical properties.

    4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid: Studied for its potential as an anticancer agent.

    3-(4-Methoxyphenyl)-5-(4-pyridyl)-1,2,4-oxadiazole: Investigated for its antimicrobial activity.

The uniqueness of N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C22H20N4O4/c1-28-18-11-15(12-19(13-18)29-2)14-23-21(27)22-24-20(25-30-22)16-5-7-17(8-6-16)26-9-3-4-10-26/h3-13H,14H2,1-2H3,(H,23,27)

InChI Key

INPPVQCMAKCOSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.